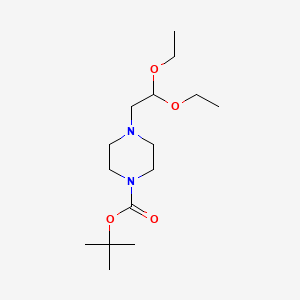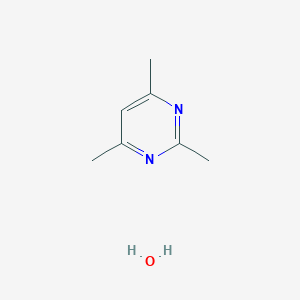
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester (DEEPA) is an organic compound with a wide range of applications in the scientific research field. DEEPA is a versatile compound that can be used in a variety of laboratory experiments and has been studied extensively in the fields of biochemistry, physiology, and pharmacology. DEEPA is a relatively new compound, and its potential for further research and applications is still being explored.
Applications De Recherche Scientifique
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the body. This compound has also been used to study the effects of various neurotransmitters on the body, as well as to study the effects of various environmental toxins on the body. Additionally, this compound has been used in the study of the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the immune system.
Mécanisme D'action
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester acts as an agonist at the serotonin 5-HT2A receptor, which is a G-protein-coupled receptor that is involved in a variety of physiological processes, including mood, appetite, and sleep. This compound acts as an agonist at the serotonin 5-HT2A receptor by binding to the receptor and activating it, which leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This activation of the serotonin 5-HT2A receptor is thought to be responsible for the various effects of this compound on the body, including its effects on mood, appetite, and sleep.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on the body. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects, as well as to improve mood, appetite, and sleep. Additionally, this compound has been shown to have neuroprotective effects, as well as to reduce the risk of stroke and other cardiovascular events. Finally, this compound has been shown to have anti-cancer effects, as well as to improve cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, this compound is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not as potent as some other compounds, which can limit its effectiveness in certain experiments. Additionally, this compound can be metabolized by the body, which can limit its effectiveness in certain experiments.
Orientations Futures
There are a variety of potential future directions for research involving 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester. For example, further research could be conducted to explore the potential of this compound as an antidepressant, anxiolytic, anti-inflammatory, and neuroprotective agent. Additionally, further research could be conducted to explore the potential of this compound as an anti-cancer agent and to explore its potential to improve cognitive performance. Finally, further research could be conducted to explore the potential of this compound as a treatment for stroke and other cardiovascular events.
Méthodes De Synthèse
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester can be synthesized using a variety of methods, including the reaction of 2,2-diethoxyethyl piperazine with tert-butyl bromoacetate. This reaction is performed in the presence of a base such as sodium hydroxide, and the resulting product is a mixture of this compound and tert-butyl piperazine-1-carboxylate. This mixture can then be purified using column chromatography to obtain pure this compound. Another method of synthesizing this compound involves the reaction of 2,2-diethoxyethyl piperazine with tert-butyl chloroacetate. This reaction is also performed in the presence of a base such as potassium carbonate, and the resulting product is a mixture of this compound and tert-butyl piperazine-1-carboxylate. This mixture can then be purified using column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
tert-butyl 4-(2,2-diethoxyethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-19-13(20-7-2)12-16-8-10-17(11-9-16)14(18)21-15(3,4)5/h13H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSRVDURUIGJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)C(=O)OC(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)


![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)


![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)

